N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 34523-31-4
VCID: VC3917978
InChI: InChI=1S/C13H13NO3S/c1-14(11-7-9-12(15)10-8-11)18(16,17)13-5-3-2-4-6-13/h2-10,15H,1H3
SMILES: CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

CAS No.: 34523-31-4

Cat. No.: VC3917978

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide - 34523-31-4

Specification

CAS No. 34523-31-4
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H13NO3S/c1-14(11-7-9-12(15)10-8-11)18(16,17)13-5-3-2-4-6-13/h2-10,15H,1H3
Standard InChI Key KEXHDBRVBCNPPY-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide reflects its bifunctional structure: a benzenesulfonamide core substituted with a methyl group at the nitrogen atom and a hydroxyphenyl group at the para position . The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O) and InChIKey (GMOBYFRCKHKXDW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Physicochemical Characteristics

Key physicochemical parameters include:

  • Melting Point: 290–292°C (observed during synthesis) .

  • Solubility: Moderate in polar solvents like dimethyl sulfoxide (DMSO), as evidenced by its use in biological assays .

  • Stability: Resistant to hydrolysis under acidic conditions, a trait common to sulfonamides.

Synthesis and Characterization

Spectroscopic Characterization

  • FT-IR Spectroscopy: Key absorption bands include:

    • 3228 cm⁻¹ (N–H stretch) .

    • 1311 cm⁻¹ and 1151 cm⁻¹ (asymmetric and symmetric S=O stretches) .

  • ¹H NMR (DMSO-d₆): Signals at δ 7.79–6.55 (aromatic protons), δ 4.7 (N–H), and δ 2.24 (CH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 263.31 confirms the molecular weight.

Biological Activities

Antimicrobial Efficacy

N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide derivatives exhibit broad-spectrum antimicrobial activity. Table 1 compares inhibition zones (mm) against bacterial and fungal strains :

CompoundE. coliK. pneumoniaeS. aureusS. pyogenesA. nigerC. albicans
4482489
561026710
718158181514
Ampicillin24252226

Derivatives with azide and triazole moieties (e.g., Compound 7) show enhanced activity, rivaling standard antibiotics like ampicillin .

Enzyme Inhibition Mechanisms

Sulfonamides mimic natural substrates, competitively inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthase. This property underpins their use in drug development for conditions like glaucoma and bacterial infections.

Industrial and Market Applications

Pharmaceutical Intermediates

As of 2025, N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a key intermediate in synthesizing antimicrobial and anti-inflammatory agents. The global market for sulfonamide derivatives is projected to grow at a CAGR of 4.8%, driven by rising antibiotic resistance .

Regional Production Trends

  • Asia-Pacific: Dominates production (55% market share), with China and India as major hubs .

  • Europe: Focuses on high-purity grades for pharmaceutical applications .

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